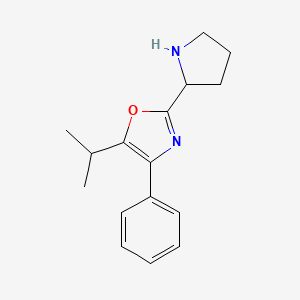
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole is a complex organic compound that has garnered significant interest in various fields of scientific research This compound features a unique structure comprising a phenyl group, a propan-2-yl group, a pyrrolidin-2-yl group, and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process might include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need the presence of a catalyst or a specific solvent.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution could result in the formation of new compounds with different functional groups attached to the oxazole ring.
Applications De Recherche Scientifique
4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-thiazole
- 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-imidazole
- 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-pyrazole
Uniqueness
Compared to similar compounds, 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1,3-oxazole stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O/c1-11(2)15-14(12-7-4-3-5-8-12)18-16(19-15)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3 |
Clé InChI |
ZJIIRBDGXAVPMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(O1)C2CCCN2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
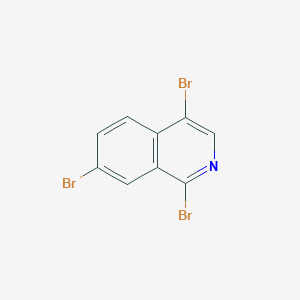



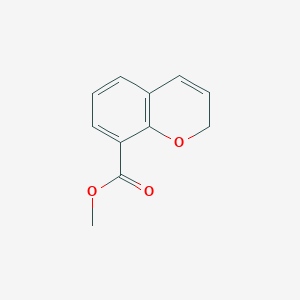
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)

![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)

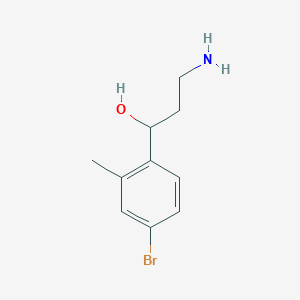
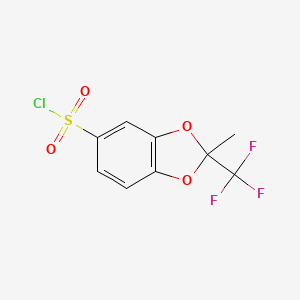

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
